![molecular formula C8H7N3O3 B2386298 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 64068-09-3](/img/structure/B2386298.png)

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

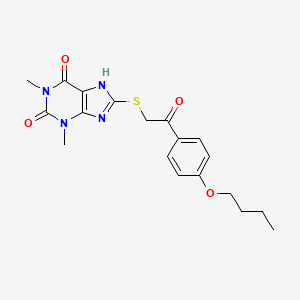

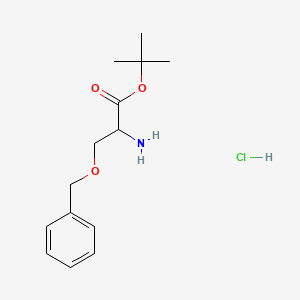

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a chemical compound with the CAS Number: 64068-09-3 . It has a molecular weight of 193.16 .

Synthesis Analysis

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives involves several steps :Molecular Structure Analysis

The structures of the newly synthesized 6-methoxyimidazo[1,2-b]pyridazine derivatives were determined using 1H NMR, 13C NMR, and Mass and IR spectroscopic analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives are high-pressure amination, cyclization, methoxylation, bromination, Suzuki coupling, reduction, Boc protection, diazotization, and saponification .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid include a molecular weight of 193.16 . The compound is stored at room temperature .Scientific Research Applications

- Researchers have explored the potential of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid as an antidiabetic agent. Its structural features may contribute to glucose regulation, making it a candidate for drug development .

- In vitro studies have demonstrated that certain derivatives of this compound exhibit potent antimycobacterial activity. Specifically, those with a phenyl group bearing fluoro substituents at C2, a methoxy function at C3, and a benzyl-heteroatom moiety at C6 show promising results against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) .

- 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Researchers can modify its structure to create novel derivatives with tailored properties for specific applications .

Antidiabetic Activity

Antimycobacterial Properties

Chemical Synthesis and Customization

Safety and Hazards

properties

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDZICOSKNAQFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)